Bortezomib D-mannitol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

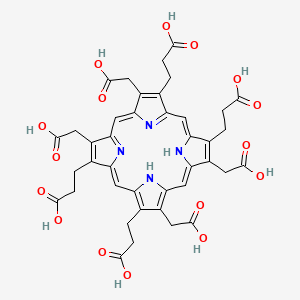

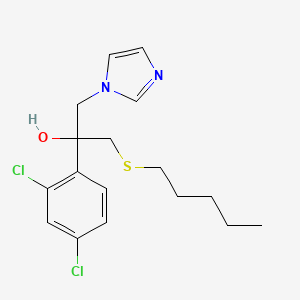

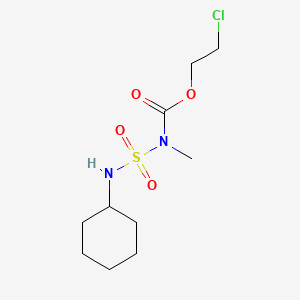

Bortezomib D-mannitol is a pharmaceutical compound that combines bortezomib, a proteasome inhibitor, with D-mannitol, a sugar alcohol. Bortezomib is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma . The combination with D-mannitol enhances the solubility and stability of bortezomib, making it more effective for clinical use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of bortezomib D-mannitol involves the esterification of bortezomib with D-mannitol. The process typically avoids excessive use of solvents and involves convenient, industrially feasible, and economical techniques . The reaction conditions are optimized to improve the purity of the final product .

Industrial Production Methods

Industrial production methods for this compound focus on large-scale synthesis while maintaining high purity and stability. The process involves the use of boronic acid derivatives and peptide synthesis techniques . The final product is often formulated as a lyophilized powder for reconstitution before administration .

Chemical Reactions Analysis

Types of Reactions

Bortezomib D-mannitol undergoes various chemical reactions, including:

Oxidation: Bortezomib can undergo oxidation reactions, which may affect its stability and efficacy.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Bortezomib can participate in substitution reactions, particularly involving its boronic acid moiety.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are carefully controlled to maintain the integrity of the compound .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives and metabolites that retain the proteasome inhibitory activity of the parent compound .

Scientific Research Applications

Bortezomib D-mannitol has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying proteasome inhibition and boronic acid chemistry.

Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: Widely used in the treatment of multiple myeloma and mantle cell lymphoma.

Mechanism of Action

Bortezomib D-mannitol exerts its effects by inhibiting the 26S proteasome, a complex enzyme responsible for degrading intracellular proteins . By inhibiting the chymotrypsin-like activity of the proteasome, bortezomib induces cell cycle arrest and apoptosis . The molecular targets include various regulatory proteins involved in cell proliferation, apoptosis, and angiogenesis .

Comparison with Similar Compounds

Similar Compounds

Carfilzomib: Another proteasome inhibitor with a similar mechanism of action but different chemical structure.

Ixazomib: An oral proteasome inhibitor with distinct pharmacokinetic properties.

Oprozomib: A proteasome inhibitor in clinical development with potential advantages in terms of bioavailability.

Uniqueness

Bortezomib D-mannitol is unique due to its combination with D-mannitol, which enhances its solubility and stability. This combination allows for more effective clinical use and improved patient outcomes .

Properties

CAS No. |

444576-08-3 |

|---|---|

Molecular Formula |

C25H35BN4O8 |

Molecular Weight |

530.4 g/mol |

IUPAC Name |

N-[(2S)-1-[[(1R)-1-[(4R,5R)-4,5-bis[(1R)-1,2-dihydroxyethyl]-1,3,2-dioxaborolan-2-yl]-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C25H35BN4O8/c1-15(2)10-21(26-37-22(19(33)13-31)23(38-26)20(34)14-32)30-24(35)17(11-16-6-4-3-5-7-16)29-25(36)18-12-27-8-9-28-18/h3-9,12,15,17,19-23,31-34H,10-11,13-14H2,1-2H3,(H,29,36)(H,30,35)/t17-,19+,20+,21-,22+,23+/m0/s1 |

InChI Key |

QDMRNLRJDHCHLB-DNNBANOASA-N |

Isomeric SMILES |

B1(O[C@@H]([C@H](O1)[C@@H](CO)O)[C@@H](CO)O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3 |

Canonical SMILES |

B1(OC(C(O1)C(CO)O)C(CO)O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,3aR,6S,6aS)-3-[6-(4-methylpiperazin-1-yl)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12776927.png)